NXE0041178

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

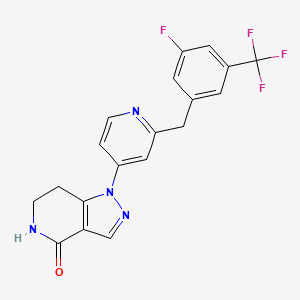

Molekularformel |

C19H14F4N4O |

|---|---|

Molekulargewicht |

390.3 g/mol |

IUPAC-Name |

1-[2-[[3-fluoro-5-(trifluoromethyl)phenyl]methyl]-4-pyridinyl]-6,7-dihydro-5H-pyrazolo[4,5-c]pyridin-4-one |

InChI |

InChI=1S/C19H14F4N4O/c20-13-6-11(5-12(8-13)19(21,22)23)7-14-9-15(1-3-24-14)27-17-2-4-25-18(28)16(17)10-26-27/h1,3,5-6,8-10H,2,4,7H2,(H,25,28) |

InChI-Schlüssel |

VASPFLVEEOBQOS-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(=O)C2=C1N(N=C2)C3=CC(=NC=C3)CC4=CC(=CC(=C4)F)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of NXE0041178

A Novel GPR52 Agonist for the Potential Treatment of Psychiatric Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NXE0041178, also known as HTL0041178, is a potent, orally bioavailable, and CNS-penetrant small molecule agonist of the G protein-coupled receptor 52 (GPR52). GPR52 is an orphan receptor primarily expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia and other psychiatric disorders. This compound's mechanism of action is centered on the activation of GPR52, which is a Gαs-coupled receptor. This activation stimulates the production of intracellular cyclic AMP (cAMP), leading to the modulation of downstream signaling pathways, particularly those involving dopamine D1 and D2 receptors. The unique co-localization of GPR52 with these dopamine receptors—predominantly with D2 receptors on medium spiny neurons in the striatum and with D1 receptors on cortical pyramidal neurons—positions this compound as a promising therapeutic candidate. It is hypothesized to alleviate the positive symptoms of schizophrenia by functionally opposing D2 receptor signaling in the striatum, while potentially improving cognitive and negative symptoms by potentiating D1 receptor signaling in the cortex. This guide provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its pharmacological activity, signaling pathways, and effects in relevant in vivo models.

Core Mechanism of Action: GPR52 Agonism and cAMP Production

This compound acts as a potent agonist at the human GPR52 receptor. GPR52 is a class A orphan GPCR that couples to the stimulatory G protein, Gαs. Upon agonist binding, GPR52 undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαs subunit. The activated Gαs-GTP complex then dissociates from the βγ subunits and stimulates adenylyl cyclase to convert ATP into the second messenger, cyclic AMP (cAMP). This increase in intracellular cAMP is the primary signaling event initiated by this compound.

Signaling Pathway of this compound at GPR52

Quantitative Pharmacological and Physicochemical Properties

This compound has been optimized to balance high potency with favorable drug-like properties, including metabolic stability, solubility, and permeability, while minimizing P-glycoprotein (P-gp) efflux to ensure adequate brain penetration.

| Parameter | Value | Species/System | Reference |

| In Vitro Potency | |||

| GPR52 pEC50 | 7.7 | Human (recombinant) | [1] |

| Physicochemical Properties | |||

| Kinetic Solubility (pH 7.4) | 493 µM | [2] | |

| In Vitro ADME | |||

| MDCK-MDR1 Permeability (Papp A-B) | 26 x 10-6 cm/s | [1] | |

| MDCK-MDR1 Efflux Ratio | 1.1 | [1] | |

| Plasma Protein Binding (Fup) | 0.090 | Rat | [2] |

| Plasma Protein Binding (Fup) | 0.051 | Human | [2] |

| Blood-to-Plasma Ratio | 1.88 | Rat | [2] |

| Blood-to-Plasma Ratio | 0.88 | Human | [2] |

Table 1: Summary of in vitro and physicochemical properties of this compound.

Preclinical Pharmacokinetics

In vivo pharmacokinetic studies in rats demonstrate that this compound is well-absorbed with low clearance and good oral bioavailability, consistent with a profile suitable for a once-daily oral CNS drug.[1]

| Parameter | IV (1 mg/kg) | PO (3 mg/kg) |

| Clearance (mL/min/kg) | 16 | - |

| Volume of Distribution (Vss, L/kg) | 1.0 | - |

| Half-life (t1/2, h) | 0.8 | - |

| Cmax (ng/mL) | - | 285 |

| Tmax (h) | - | 0.5 |

| Bioavailability (F, %) | - | 40 |

Table 2: Pharmacokinetic parameters of this compound in male Sprague-Dawley rats.[1]

Modulation of Dopaminergic Signaling

The therapeutic hypothesis for this compound in schizophrenia is based on the strategic co-localization of GPR52 with dopamine D1 and D2 receptors.

Interaction with D2 Receptor Signaling in the Striatum

In the striatum, GPR52 is expressed on medium spiny neurons that also express the dopamine D2 receptor. D2 receptors are coupled to the inhibitory G protein, Gαi, which inhibits adenylyl cyclase and reduces cAMP levels. The positive symptoms of schizophrenia are linked to hyperdopaminergic activity in the striatum, mediated by D2 receptors. By activating GPR52, this compound increases cAMP levels, thereby functionally counteracting the inhibitory effect of D2 receptor activation. This is proposed to alleviate the positive symptoms of psychosis.

Interaction with D1 Receptor Signaling in the Prefrontal Cortex

In the prefrontal cortex, GPR52 is co-expressed with dopamine D1 receptors on pyramidal neurons. D1 receptors, like GPR52, are Gαs-coupled. Cognitive deficits and negative symptoms in schizophrenia are associated with hypodopaminergic function in the cortex. It is hypothesized that by activating GPR52, this compound can potentiate D1 receptor signaling by further increasing cAMP levels, which may improve cognitive function and negative symptoms.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion Model

The amphetamine-induced hyperlocomotion model in rats is a classic preclinical assay used to assess the antipsychotic potential of drug candidates. Amphetamine increases dopamine release in the striatum, leading to hyperlocomotion, which is considered a surrogate for the positive symptoms of psychosis. This compound has demonstrated efficacy in this model, reducing amphetamine-stimulated hyperlocomotion.[2] This provides in vivo evidence for its functional antagonism of hyperdopaminergic states.

Experimental Protocols

GPR52 Agonist Functional cAMP Assay

This assay quantifies the ability of a compound to stimulate cAMP production in cells expressing the GPR52 receptor.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human GPR52 receptor.

-

Assay Principle: A competitive immunoassay is used to measure intracellular cAMP levels. The assay is typically based on Homogeneous Time-Resolved Fluorescence (HTRF) or similar technologies.

-

Procedure:

-

HEK-GPR52 cells are plated in 384-well plates and incubated overnight.

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound is added at various concentrations (typically a 10-point dose-response curve).

-

The plate is incubated for 30-60 minutes at room temperature.

-

Lysis buffer containing HTRF reagents (a cAMP-specific antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore) is added.

-

After a further incubation period (e.g., 60 minutes), the HTRF signal is read on a compatible plate reader.

-

-

Data Analysis: The HTRF ratio is inversely proportional to the amount of cAMP produced. Data are normalized to a positive control (e.g., a reference agonist) and vehicle control. A sigmoidal dose-response curve is fitted to the data to determine the pEC50 value.

Amphetamine-Induced Hyperlocomotion in Rats

This protocol assesses the in vivo antipsychotic-like activity of this compound.

-

Animals: Male Sprague-Dawley rats.

-

Apparatus: Open-field arenas equipped with infrared beams to automatically track locomotor activity (distance traveled, rearing, etc.).

-

Procedure:

-

Habituation: Rats are habituated to the testing arenas for a period of 60 minutes on the day prior to the experiment.

-

Dosing: On the test day, rats are administered vehicle or this compound via the intended clinical route (e.g., oral gavage) at a specified pretreatment time (e.g., 60 minutes before amphetamine).

-

Baseline Activity: After dosing with the test compound, rats are placed in the arenas, and their baseline locomotor activity is recorded for 30-60 minutes.

-

Challenge: Rats are then administered D-amphetamine (e.g., 1-1.5 mg/kg, intraperitoneally) to induce hyperlocomotion.

-

Post-Challenge Activity: Locomotor activity is recorded for a further 90-120 minutes.

-

-

Data Analysis: The primary endpoint is the total distance traveled during the post-challenge period. Data are analyzed using an appropriate statistical method, such as a one-way ANOVA followed by post-hoc tests, to compare the amphetamine-only group with the this compound-treated groups.

Experimental Workflow for Preclinical Evaluation

Conclusion

This compound is a novel GPR52 agonist with a well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated in vivo activity in a relevant preclinical model of psychosis. Its unique ability to modulate dopamine signaling differently in the striatum and cortex provides a strong rationale for its development as a potential new treatment for schizophrenia, with the prospect of addressing both positive and negative/cognitive symptoms. The data presented in this guide support the continued investigation of this compound in clinical settings.

References

NXE0041178: A Technical Whitepaper on a Novel GPR52 Agonist for Neuropsychiatric Disorders

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of NXE0041178, including its mechanism of action through the GPR52 signaling pathway, a summary of its preclinical data, detailed experimental protocols for key assays, and visualizations of its signaling pathway and experimental workflows.

GPR52 Signaling Pathway

GPR52 is a Gs/olf-coupled G protein-coupled receptor (GPCR).[6] Upon agonist binding, such as with this compound, the receptor activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase intracellular levels of cyclic adenosine monophosphate (cAMP).[2][6] This elevation in cAMP activates protein kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular responses.[6]

The therapeutic potential of GPR52 agonists in schizophrenia is hypothesized to stem from their dual action in different brain regions. In the striatum, GPR52 is co-localized with dopamine D2 receptors on medium spiny neurons.[3][6] The increase in cAMP mediated by GPR52 activation is thought to functionally oppose the Gi-coupled signaling of D2 receptors, which decreases cAMP.[3][6] This may alleviate the positive symptoms of schizophrenia. Conversely, in the prefrontal cortex, GPR52 is expressed on neurons with dopamine D1 receptors.[1] Here, GPR52 agonism may potentiate D1 receptor signaling, which also couples to Gs and increases cAMP, potentially improving cognitive and negative symptoms.[1]

GPR52 Signaling Pathway

Preclinical Data for this compound

The following tables summarize the available quantitative preclinical data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight (Da) | 390.3 | [7] |

| pKa (weakly basic) | 3.27 | [7] |

| Polar Surface Area (Ų) | 59.8 | [7] |

| Hydrogen Bond Acceptors | 5 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| CNS MPO Score | 5.0 | [7] |

| Aqueous Kinetic Solubility (µM) | 493 | [7] |

Table 2: In Vitro ADME Properties

| Parameter | Species | Value | Reference |

| Plasma Protein Binding (Fup) | Mouse | 0.053 | [7] |

| Rat | 0.090 | [7] | |

| Dog | 0.071 | [7] | |

| Monkey | 0.103 | [7] | |

| Human | 0.051 | [7] | |

| Blood-to-Plasma Ratio (B/P) | Mouse | 1.79 | [7] |

| Rat | 1.88 | [7] | |

| Dog | 1.01 | [7] | |

| Monkey | 0.80 | [7] | |

| Human | 0.88 | [7] | |

| Metabolic Stability (CLint, µL/min/million cells) | Rat Hepatocytes | >5 | [7] |

| Human HµREL® system | 0.7 | [7] | |

| Caco-2 Permeability (Papp, A-to-B) | High | [2][6] |

Table 3: In Vivo Pharmacokinetics in Preclinical Species

| Parameter | Mouse | Rat | Monkey | Reference |

| Clearance (mL/min/kg) | Low | Low | Low | [6] |

| Volume of Distribution (Vd) | Moderate | Moderate | Moderate | [6] |

| Terminal Half-life | Moderate | Moderate | Moderate | [6] |

| Oral Bioavailability | Well-absorbed | Well-absorbed | Well-absorbed | [6] |

| Brain Exposure | Extensive | Extensive | N/A | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of a GPR52 agonist like this compound.

Disclaimer: The following protocols are representative examples based on publicly available information and standard laboratory practices. They may not reflect the exact protocols used in the original studies of this compound.

Protocol 1: GPR52 cAMP Functional Assay (HTRF)

This protocol describes a method for measuring cAMP production in response to GPR52 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Materials:

-

HEK293 cells stably expressing human GPR52

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, 500 µM IBMX)

-

This compound and other test compounds

-

cAMP standard

-

HTRF cAMP assay kit (e.g., from Cisbio) containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP

-

384-well white, low-volume microplates

-

HTRF-compatible plate reader

Procedure:

-

Cell Preparation:

-

Culture HEK293-GPR52 cells to ~80-90% confluency.

-

Harvest cells using a non-enzymatic cell dissociation solution.

-

Resuspend cells in assay buffer to a final concentration of 1,000-4,000 cells/5 µL.

-

-

Assay Protocol:

-

Dispense 5 µL of the cell suspension into each well of a 384-well plate.

-

Prepare serial dilutions of this compound and control compounds in assay buffer.

-

Add 5 µL of the compound dilutions to the respective wells. For control wells, add 5 µL of assay buffer.

-

Incubate the plate at room temperature for 30 minutes.

-

Prepare the HTRF detection reagents according to the manufacturer's instructions. This typically involves diluting the d2-labeled cAMP and the cryptate-labeled anti-cAMP antibody in the provided lysis buffer.

-

Add 5 µL of the d2-labeled cAMP solution to each well.

-

Add 5 µL of the cryptate-labeled anti-cAMP antibody solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a cAMP standard curve using the known concentrations of the cAMP standard.

-

Convert the HTRF ratios from the experimental wells to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

-

Protocol 2: Amphetamine-Stimulated Hyperlocomotion in Rats

This protocol outlines a procedure to assess the antipsychotic-like potential of this compound by measuring its effect on amphetamine-induced hyperactivity in rats.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300 g)

-

This compound

-

d-amphetamine sulfate

-

Vehicle for this compound (e.g., 10% DMAC, 10% Kolliphor HS15, 80% saline)

-

Saline (0.9% NaCl)

-

Open-field activity chambers equipped with infrared beams to detect movement

-

Animal scale

-

Syringes and needles for injections (e.g., intraperitoneal - IP)

Procedure:

-

Animal Acclimation and Habituation:

-

House rats in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.

-

Allow at least one week for acclimation to the facility.

-

Handle the rats for several days prior to the experiment to reduce stress.

-

On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.

-

Habituate the rats to the open-field chambers for 30-60 minutes on one or two days preceding the test day.

-

-

Dosing and Behavioral Testing:

-

On the test day, weigh each rat and calculate the appropriate dose volumes.

-

Administer this compound or its vehicle via the desired route (e.g., oral gavage - PO) at a specified pretreatment time (e.g., 60 minutes) before the amphetamine challenge.

-

Following the pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, IP) or saline.

-

Immediately place the rat in the center of the open-field chamber.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) continuously for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the locomotor data in time bins (e.g., 5 or 10 minutes).

-

Calculate the total distance traveled for each treatment group.

-

Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by this compound would indicate antipsychotic-like activity.

-

Amphetamine Hyperlocomotion Workflow

Conclusion

This compound is a promising GPR52 agonist with a preclinical profile that supports its continued development for the treatment of neuropsychiatric disorders such as schizophrenia. Its mechanism of action, involving the modulation of the cAMP signaling pathway in key brain regions, offers a novel approach to addressing the complex symptomatology of these conditions. The data presented in this technical guide highlight its favorable physicochemical and pharmacokinetic properties, which are essential for a centrally acting therapeutic agent. Further investigation, including clinical trials, will be crucial in determining the ultimate therapeutic utility of this compound.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. hsc.wvu.edu [hsc.wvu.edu]

- 4. youtube.com [youtube.com]

- 5. cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of Gαi coupled receptors in whole cells | Revvity [revvity.co.jp]

- 6. resources.revvity.com [resources.revvity.com]

- 7. va.gov [va.gov]

NXE0041178: A Novel GPR52 Agonist for the Treatment of Schizophrenia

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Schizophrenia is a complex and debilitating mental disorder characterized by a range of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, often leading to incomplete efficacy and significant side effects. NXE0041178 (formerly known as HTL0041178) is a potent, orally bioavailable, and brain-penetrant small molecule agonist of the G protein-coupled receptor 52 (GPR52).[1] GPR52 is a promising novel target for schizophrenia as its activation is hypothesized to modulate dopamine signaling pathways, offering a potential new therapeutic mechanism with an improved side-effect profile. This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and key experimental protocols.

Mechanism of Action: GPR52 Agonism

GPR52 is an orphan Gs-coupled receptor highly expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia. Its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is thought to have a dual modulatory effect on dopamine signaling. In the prefrontal cortex, GPR52 agonism may potentiate dopamine D1 receptor signaling, which is associated with improved cognitive function. Conversely, in the striatum, it is proposed to functionally oppose dopamine D2 receptor signaling, which could alleviate the positive symptoms of psychosis.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound, demonstrating its potential as a therapeutic candidate for schizophrenia.

Table 1: In Vitro Potency and Permeability

| Parameter | Value | Species | Assay |

| pEC50 | 7.5 | Human | GPR52 Functional cAMP Assay |

| Caco-2 Permeability (Papp A-B) | 27 x 10⁻⁶ cm/s | - | Caco-2 Monolayer Assay |

| MDCK-MDR1 Efflux Ratio | 1.8 | Human | MDCK-MDR1 Bidirectional Assay |

| MDCK-BCRP Efflux Ratio | 3.2 | Human | MDCK-BCRP Bidirectional Assay |

Table 2: In Vitro Metabolic Stability

| System | Species | Intrinsic Clearance (CLint) |

| Liver Microsomes | Mouse | < 25 µL/min/mg protein |

| Rat | < 25 µL/min/mg protein | |

| Dog | < 25 µL/min/mg protein | |

| Monkey | < 25 µL/min/mg protein | |

| Human | < 25 µL/min/mg protein | |

| Hepatocytes | Mouse | < 5 µL/min/10⁶ cells |

| Rat | Quantifiable | |

| Dog | < 5 µL/min/10⁶ cells | |

| Monkey | < 5 µL/min/10⁶ cells | |

| Human | < 5 µL/min/10⁶ cells |

Table 3: Plasma Protein Binding and Blood-to-Plasma Ratio

| Species | Unbound Fraction (fu) | Blood-to-Plasma Ratio |

| Mouse | 0.053 | 1.79 |

| Rat | 0.090 | 1.88 |

| Dog | 0.071 | 1.01 |

| Monkey | 0.103 | 0.80 |

| Human | 0.051 | 0.88 |

Table 4: In Vivo Pharmacokinetics of this compound

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Half-life (h) |

| Mouse | 7 | 1.7 | 76 | 1-7 |

| Rat | 16 | 1.0 | 50 | 1-7 |

| Dog | 12 | 1.1 | 59 | 1-7 |

| Monkey | 2 | 1.4 | 81 | 1-7 |

Table 5: Efficacy in Rat Amphetamine-Induced Hyperlocomotion Model

| Parameter | Value |

| Minimum Effective Dose | 3 mg/kg |

| Unbound Plasma Concentration at MED | 0.11 µM |

| Unbound Brain Concentration at MED | 0.04 µM |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

GPR52 Functional cAMP Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GPR52 are cultured in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Assay Procedure:

-

Cells are seeded into 384-well plates and grown to confluence.

-

On the day of the assay, the culture medium is replaced with assay buffer (e.g., HBSS with 20 mM HEPES and 0.5 mM IBMX).

-

This compound is serially diluted in assay buffer and added to the cells.

-

The plates are incubated for 30 minutes at 37°C.

-

Intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF or LANCE).

-

-

Data Analysis: The EC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation.

MDCK-MDR1 Permeability Assay

-

Cell Culture: Madin-Darby canine kidney (MDCKII) cells transfected with the human MDR1 gene are cultured on semi-permeable filter supports (e.g., Transwell plates) for 4-5 days to form a confluent monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., lucifer yellow).

-

Bidirectional Transport:

-

The assay is initiated by adding this compound (typically at 1-10 µM) to either the apical (A) or basolateral (B) chamber.

-

Samples are taken from the receiver chamber at specified time points (e.g., 60, 90, 120 minutes).

-

The concentration of this compound in the samples is quantified by LC-MS/MS.

-

-

Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions.

-

The efflux ratio is calculated as the ratio of Papp (B-to-A) / Papp (A-to-B). An efflux ratio ≥ 2 is indicative of active efflux.

-

In Vivo Pharmacokinetic Study in Rodents

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice are used. Animals are cannulated (e.g., in the jugular vein) for serial blood sampling.

-

Dosing:

-

Intravenous (IV): this compound is formulated in a suitable vehicle (e.g., 20% Captisol in saline) and administered as a bolus dose via the tail vein.

-

Oral (PO): this compound is formulated as a suspension (e.g., in 0.5% methylcellulose) and administered by oral gavage.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant. Plasma is separated by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine parameters such as Cmax, Tmax, AUC, clearance, volume of distribution, and half-life.

Amphetamine-Induced Hyperlocomotion in Rats

-

Animals: Male Sprague-Dawley rats are habituated to the testing environment (e.g., open-field arenas).

-

Treatment:

-

Rats are pre-treated with vehicle or varying doses of this compound (e.g., 1, 3, 10 mg/kg, PO).

-

After a specified pre-treatment time (e.g., 60 minutes), rats are challenged with d-amphetamine (e.g., 1 mg/kg, IP).

-

-

Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 90 minutes) using an automated activity monitoring system.

-

Data Analysis: The effect of this compound on amphetamine-induced hyperlocomotion is expressed as a percentage inhibition of the vehicle-treated control group.

Visualizations

Signaling Pathways

Experimental Workflows

References

GPR52 Receptor Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 52 (GPR52) is an orphan receptor predominantly expressed in the central nervous system, particularly in the striatum and cortex.[1] Its strategic localization and signaling characteristics have identified it as a promising therapeutic target for a range of neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[2][3] GPR52 is known for its high constitutive activity and primarily signals through two main pathways: the canonical Gs/cAMP pathway and the β-arrestin-mediated pathway.[2] This technical guide provides a comprehensive overview of these signaling cascades, detailed experimental protocols for their investigation, and quantitative data on known ligands.

Core Signaling Pathways

GPR52's signaling versatility allows it to modulate a variety of cellular responses. Its two primary signaling arms, the Gs/cAMP and β-arrestin pathways, can act independently or in concert to influence neuronal function.

Gs/cAMP Signaling Pathway

The canonical signaling pathway for GPR52 involves its coupling to the stimulatory G protein, Gs (or Gαolf in the striatum).[2] This initiates a cascade of events leading to the production of the second messenger cyclic adenosine monophosphate (cAMP).[3]

Mechanism of Action:

-

G Protein Activation: Upon activation, either by an agonist or through its own constitutive activity, GPR52 facilitates the exchange of GDP for GTP on the α-subunit of the Gs protein.[2]

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates from the βγ subunits and binds to and activates adenylyl cyclase (AC).[3]

-

cAMP Production: Adenylyl cyclase then catalyzes the conversion of ATP to cAMP.[3]

-

Downstream Effectors: Increased intracellular cAMP levels lead to the activation of protein kinase A (PKA). PKA, in turn, can phosphorylate various downstream targets, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in neuronal plasticity and survival.[2]

β-Arrestin Signaling Pathway

In addition to G protein-dependent signaling, GPR52 can recruit β-arrestins (β-arrestin 1 and β-arrestin 2).[2] This interaction not only plays a role in receptor desensitization and internalization but also initiates a distinct signaling cascade that is G protein-independent.[4]

Mechanism of Action:

-

Receptor Phosphorylation: Agonist binding or constitutive activity can lead to the phosphorylation of GPR52 by G protein-coupled receptor kinases (GRKs).

-

β-Arrestin Recruitment: Phosphorylated GPR52 serves as a binding site for β-arrestins.[4]

-

Scaffolding and ERK Activation: β-arrestins act as scaffold proteins, bringing components of the mitogen-activated protein kinase (MAPK) cascade into close proximity. This facilitates the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] The activation of ERK1/2 can occur independently of cAMP production.

Data Presentation

The following tables summarize the quantitative data for known GPR52 agonists and antagonists. Potency (EC50) and inhibitory concentration (IC50) values are provided to facilitate comparison.

| GPR52 Agonists | EC50 (nM) | Emax (%) | Assay Type | Reference |

| Compound 1 | 30 | - | cAMP Accumulation | [4] |

| Compound 2 | 21 | 103 | cAMP Accumulation | [4] |

| Compound 3 | 75 | 122 | cAMP Accumulation | [4] |

| Compound 4 | 30 | 79.8 | cAMP Accumulation | [4] |

| PW0787 | 135 | - | cAMP Accumulation | [4] |

| HTL0041178 (Compound 1) | 27.5 | - | cAMP Accumulation | [4] |

| GPR52 agonist-1 | pEC50 = 7.53 | - | cAMP Accumulation | [4] |

| TP-024 (FTBMT) | 75 | - | cAMP Accumulation | [4] |

| GPR52 Antagonists/Inverse Agonists | IC50 (µM) | Assay Type | Reference |

| F11 | 5 | cAMP Accumulation | [4] |

| Compound 12 | 0.63 | cAMP Accumulation | [4] |

| GPR52 antagonist-1 (Compound 43) | 0.63 | cAMP Accumulation | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to elucidate GPR52 signaling are provided below.

cAMP Accumulation Assay

This assay quantifies the intracellular concentration of cAMP following receptor activation.

Principle: Competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen are commonly used. In these assays, endogenous cAMP produced by cells competes with a labeled cAMP tracer for binding to a specific antibody.

Detailed Methodology (HTRF-based):

-

Cell Culture: Plate HEK293 cells stably expressing GPR52 in a 384-well plate and culture overnight.

-

Compound Treatment: Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add test compounds (agonists or antagonists) at various concentrations.

-

Incubation: Incubate the plate at room temperature for 30 minutes.

-

Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor).

-

Signal Measurement: After a 1-hour incubation at room temperature, read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results as a function of compound concentration to determine EC50 or IC50 values.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR52 receptor.

Principle: The Tango™ assay is a widely used method. It utilizes a GPR52 receptor fused to a transcription factor, and a β-arrestin protein fused to a protease. Recruitment of the β-arrestin-protease to the receptor-transcription factor fusion leads to cleavage and release of the transcription factor, which then drives the expression of a reporter gene (e.g., luciferase).

Detailed Methodology (Tango™ Assay):

-

Cell Culture: Plate HTLA cells (HEK293 cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV fusion) transfected with the GPR52-transcription factor fusion construct in a 384-well plate.

-

Compound Treatment: Add test compounds at various concentrations.

-

Incubation: Incubate the plate at 37°C for 6-16 hours to allow for reporter gene expression.

-

Signal Measurement: Add a luciferase substrate and measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luminescence signal and plot the results as a function of compound concentration to determine EC50 values.

ERK1/2 Phosphorylation Assay

This assay detects the activation of the ERK1/2 signaling pathway.

Principle: Western blotting is the most common method to measure ERK1/2 phosphorylation. This technique uses antibodies to detect the phosphorylated (active) form of ERK1/2 in cell lysates.

Detailed Methodology (Western Blotting):

-

Cell Culture and Starvation: Culture GPR52-expressing cells to near confluency. Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Treat the cells with test compounds for a specified time (e.g., 5-15 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total ERK1/2 to normalize the data.

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK1/2 to total ERK1/2.

Conclusion

GPR52 represents a compelling target for the development of novel therapeutics for central nervous system disorders. A thorough understanding of its dual signaling capabilities through the Gs/cAMP and β-arrestin pathways is crucial for the rational design of biased ligands that can selectively modulate these pathways for therapeutic benefit. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of targeting GPR52.

References

- 1. Genetic deletion of GPR52 enhances the locomotor-stimulating effect of an adenosine A2A receptor antagonist in mice: A potential role of GPR52 in the function of striatopallidal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 4. bioengineer.org [bioengineer.org]

NXE0041178: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Analysis of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Novel GPR52 Agonist

Introduction

NXE0041178 is a novel, orally bioavailable small molecule that acts as a potent agonist for the G-protein coupled receptor 52 (GPR52).[1] GPR52 is an orphan receptor primarily expressed in the brain, particularly in regions associated with motor function, cognition, and emotion, such as the striatum and cortex. Its modulation of dopaminergic and glutamatergic neurotransmission has identified it as a promising therapeutic target for neuropsychiatric disorders. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical data for this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Identification

| Identifier | Value |

| IUPAC Name | 1-(2-((3-(fluoromethyl)phenyl)(hydroxy)methyl)pyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one |

| SMILES | O=C1NCCC2=C1C=NN2C3=CC(CC4=CC(F)=CC(C(F)(F)F)=C4)=NC=C3 |

| Molecular Formula | C19H14F4N4O |

| Molecular Weight | 390.33 g/mol |

| CAS Number | 2642079-89-6 |

Physicochemical Properties

This compound possesses a physicochemical profile that is favorable for oral absorption and central nervous system (CNS) penetration.[1] It is characterized as a moderately lipophilic and weakly basic compound.[1]

| Property | Value | Reference |

| Calculated LogP | 3.07 | [1] |

| Measured LogD (pH 7.4) | 3.11 | [1] |

| Polar Surface Area (PSA) | 59.8 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| pKa (weakly basic) | 3.27 | [1] |

| Aqueous Kinetic Solubility | 493 µM | [1] |

| CNS MPO Score | 5.0 | [1] |

Pharmacokinetics and ADME Profile

Preclinical studies in various animal models have demonstrated that this compound has a promising pharmacokinetic profile, characterized by good absorption, low clearance, and a moderate volume of distribution and terminal half-life.[1][2][3][4]

In Vitro ADME

| Parameter | Species | Value | Reference |

| Plasma Protein Binding (Fup) | Mouse | 0.053 | [1] |

| Rat | 0.090 | [1] | |

| Dog | 0.071 | [1] | |

| Monkey | 0.103 | [1] | |

| Human | 0.051 | [1] | |

| Blood-to-Plasma Ratio (B/P) | Mouse | 1.79 | [1] |

| Rat | 1.88 | [1] | |

| Dog | 1.01 | [1] | |

| Monkey | 0.80 | [1] | |

| Human | 0.88 | [1] | |

| Caco-2 Permeability (Papp A-B) | 27 x 10-6 cm/s | [1] | |

| Metabolic Stability (CLint) | Mouse Liver Microsomes | < 25 µL/min/mg | [1] |

| Rat Liver Microsomes | < 25 µL/min/mg | [1] | |

| Dog Liver Microsomes | < 25 µL/min/mg | [1] | |

| Monkey Liver Microsomes | < 25 µL/min/mg | [1] | |

| Human Liver Microsomes | 11.3 µL/min/mg | [1] | |

| Rat Hepatocytes | > 5 µL/min/million cells | [1] | |

| Human, Mouse, Dog, Monkey Hepatocytes | < 5 µL/min/million cells | [1] |

Signaling Pathway and Mechanism of Action

This compound functions as an agonist at the GPR52 receptor. GPR52 is a Gs-coupled G-protein coupled receptor (GPCR).[2] Upon agonist binding, GPR52 activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates downstream targets, including the cAMP response element-binding protein (CREB), which modulates the transcription of various genes involved in neuronal function.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Caco-2 Permeability Assay

This assay assesses the intestinal permeability of a compound using a human colon adenocarcinoma cell line (Caco-2) that forms a monolayer resembling the intestinal epithelium.

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.

-

Assay Procedure:

-

The cell monolayers are washed with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

The test compound (e.g., at a concentration of 10 µM) is added to the apical (A) or basolateral (B) side of the monolayer.

-

The plates are incubated at 37°C with gentle shaking.

-

Samples are collected from the receiver compartment at specified time points (e.g., 2 hours).

-

-

Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters.

Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This assay determines the fraction of a compound that is bound to plasma proteins.

-

Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

-

Incubation: The test compound is added to plasma from the desired species (e.g., human, rat) at a final concentration (e.g., 1 µM).

-

Equilibrium Dialysis:

-

A rapid equilibrium dialysis (RED) device is used, which consists of a sample chamber and a buffer chamber separated by a semipermeable membrane.

-

The plasma sample containing the test compound is added to the sample chamber.

-

Dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the buffer chamber.

-

The device is sealed and incubated at 37°C with shaking for a sufficient time to reach equilibrium (e.g., 4 hours).

-

-

Sample Collection and Analysis:

-

Aliquots are taken from both the plasma and buffer chambers.

-

The concentration of the test compound in each aliquot is determined by LC-MS/MS.

-

-

Data Analysis: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

-

Preparation:

-

Pooled liver microsomes from the desired species are thawed.

-

A reaction mixture containing phosphate buffer (pH 7.4) and the test compound (e.g., 1 µM) is prepared.

-

-

Incubation:

-

The reaction is initiated by adding a NADPH-regenerating system to the microsomal suspension.

-

The mixture is incubated at 37°C.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Processing:

-

The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

The samples are centrifuged to precipitate proteins.

-

-

Sample Analysis: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the incubation.

Preclinical Development Workflow for a CNS Drug Candidate

The development of a CNS drug candidate like this compound follows a structured preclinical workflow to assess its potential for clinical translation. This process involves a series of in vitro and in vivo studies to evaluate efficacy, safety, and pharmacokinetics.

Conclusion

This compound is a promising GPR52 agonist with a well-characterized chemical structure and a favorable preclinical profile. Its physicochemical properties are conducive to oral absorption and CNS penetration. The in vitro and in vivo ADME data suggest that it has the potential for a desirable pharmacokinetic profile in humans. The detailed understanding of its mechanism of action through the GPR52 signaling pathway provides a strong rationale for its development as a potential therapeutic for neuropsychiatric disorders. The experimental protocols and workflow outlined in this guide offer a framework for further research and development of this and similar compounds.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

Preclinical Profile of NXE0041178: A GPR52 Agonist for Neuropsychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for NXE0041178, a novel, orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52). The information presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound for schizophrenia and related psychiatric disorders. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.

Core Data Summary

The preclinical development of this compound has generated a robust dataset characterizing its physicochemical properties, in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profile, and in vivo pharmacokinetics across multiple species.

Table 1: Physicochemical Properties of this compound[1]

| Property | Value |

| Molecular Weight (Daltons) | 390.3 |

| Calculated LogP | 3.07 |

| Measured LogD at pH 7.4 | 3.11 |

| Polar Surface Area (PSA) (Ų) | 59.8 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

| pKa (basic) | 3.27 |

| Aqueous Kinetic Solubility (µM) | 493 |

Table 2: In Vitro ADME Profile of this compound

| Parameter | Species | Value |

| Plasma Protein Binding (Fup) | Mouse | 0.053 |

| Rat | 0.090 | |

| Dog | 0.071 | |

| Monkey | 0.103 | |

| Human | 0.051 | |

| Blood-to-Plasma Ratio | Mouse | 1.79 |

| Rat | 1.88 | |

| Dog | 1.01 | |

| Monkey | 0.80 | |

| Human | 0.88 | |

| Caco-2 Permeability (Papp, A-to-B) | High | |

| Efflux Transporter Interaction | P-gp and BCRP | Little interaction |

| Metabolic Stability (in vitro) | Human | Low turnover |

Table 3: In Vivo Pharmacokinetics of this compound

| Species | Clearance | Volume of Distribution | Terminal Half-life | Bioavailability |

| Mouse | Low | Moderate | Moderate | Well-absorbed |

| Rat | Low | Moderate | Moderate | Well-absorbed |

| Monkey | Low | Moderate | Moderate | Well-absorbed |

-

Brain Penetration: this compound demonstrated extensive brain exposure in rodent models, which is consistent with its intended use for central nervous system (CNS) disorders.[1]

Signaling Pathway and Mechanism of Action

This compound is an agonist of the GPR52 receptor, a Gαs-coupled G protein-coupled receptor (GPCR). The activation of GPR52 is hypothesized to have therapeutic effects in schizophrenia through modulation of dopamine receptor signaling pathways.

References

NXE0041178: A Technical Whitepaper on the Discovery and Development of a Novel GPR52 Agonist for Psychiatric Disorders

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

NXE0041178 is a novel, orally bioavailable, and CNS-penetrant small molecule agonist of the G protein-coupled receptor 52 (GPR52). Identified through a meticulous, property-based optimization campaign, this compound presents a promising therapeutic approach for schizophrenia and related psychiatric disorders. GPR52 is an orphan receptor highly expressed in brain regions critical for modulating dopamine signaling, a key pathway implicated in the pathophysiology of schizophrenia. By activating GPR52, this compound is hypothesized to concurrently address the positive, negative, and cognitive symptoms of the disease. This document provides an in-depth technical overview of the discovery and preclinical development of this compound, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental methodologies.

Introduction: The GPR52 Target

G protein-coupled receptor 52 (GPR52) is an orphan receptor primarily expressed in the central nervous system, with high concentrations in the striatum and prefrontal cortex.[1] Its strategic localization and signaling properties make it a compelling target for neuropsychiatric disorders. GPR52 is a Gs-coupled receptor, meaning its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]

In the striatum, GPR52 is co-expressed on medium spiny neurons that also express dopamine D2 receptors.[3] In the prefrontal cortex, it is found on pyramidal neurons expressing dopamine D1 receptors.[3] This differential expression pattern suggests that a GPR52 agonist could uniquely modulate dopamine signaling to:

-

Alleviate positive symptoms (e.g., hallucinations, delusions) by functionally counteracting hyperactive D2 receptor signaling in the striatum.[3]

-

Improve negative and cognitive symptoms by potentiating hypoactive D1 receptor signaling in the cortex.[3][4]

This dual-action potential offers a significant advantage over existing antipsychotics, which primarily target D2 receptors and have limited efficacy against negative and cognitive symptoms.[3]

Discovery of this compound (HTL0041178)

This compound, also known as HTL0041178, was identified through a "judicious molecular property-based optimization approach".[3][5][6] The discovery process focused on balancing multiple critical parameters to ensure the development of a viable clinical candidate.[3]

dot

Caption: Optimization workflow for the discovery of this compound.

The core strategy involved a multi-parameter optimization that balanced high potency at the GPR52 receptor with favorable ADME (absorption, distribution, metabolism, and excretion) properties, particularly those essential for a CNS drug, such as high permeability and low P-glycoprotein (P-gp) efflux.[3][5]

Mechanism of Action and Signaling Pathway

As a GPR52 agonist, this compound initiates a signaling cascade by activating the Gs alpha subunit of its associated G protein. This, in turn, stimulates adenylyl cyclase to convert ATP into cAMP.[2] The resulting increase in intracellular cAMP levels modulates downstream effectors, ultimately influencing dopaminergic and glutamatergic neurotransmission.[2]

dot

References

- 1. Orphan GPR52 as an emerging neurotherapeutic target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GPR52 agonists and how do they work? [synapse.patsnap.com]

- 3. The Identification of GPR52 Agonist HTL0041178, a Potential Therapy for Schizophrenia and Related Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Translation-Focused Approaches to GPCR Drug Discovery for Cognitive Impairments Associated with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

NXE0041178: A Novel GPR52 Agonist for the Treatment of Neuropsychiatric Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for NXE0041178, a novel, orally bioavailable agonist of the G protein-coupled receptor 52 (GPR52). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of GPR52 agonism for neuropsychiatric disorders, particularly schizophrenia.

Introduction: The Role of GPR52 in Neuropsychiatric Disorders

G protein-coupled receptor 52 (GPR52) is an orphan receptor highly expressed in the striatum and prefrontal cortex, key brain regions implicated in the pathophysiology of schizophrenia.[1] GPR52 is exclusively expressed on medium spiny neurons that also express dopamine D2 receptors and on cortical pyramidal neurons expressing dopamine D1 receptors.[1] This unique localization suggests that GPR52 activation may modulate dopaminergic signaling, offering a novel therapeutic approach for schizophrenia and other neuropsychiatric conditions.[1]

The therapeutic rationale for GPR52 agonism in schizophrenia is based on its potential to simultaneously address the positive, negative, and cognitive symptoms of the disorder.[1] It is hypothesized that GPR52 agonists can alleviate positive symptoms by inhibiting D2-mediated signaling in the striatum, while improving cognitive and negative symptoms by potentiating D1 signaling.[1]

This compound, also referred to as HTL0041178 in some literature, has been identified as a potent and selective GPR52 agonist with a promising pharmacokinetic profile and oral activity in preclinical models.[1][2] This guide will delve into the preclinical data that supports the continued development of this compound.

Mechanism of Action: GPR52 Signaling Pathway

GPR52 is a Gαs-coupled GPCR.[1] Agonist binding to GPR52 is believed to initiate a signaling cascade that leads to the modulation of neuronal activity. The proposed signaling pathway is as follows:

Figure 1: Proposed GPR52 signaling pathway activated by this compound.

Preclinical Data

Physicochemical Properties

This compound was designed with favorable physicochemical properties for a central nervous system (CNS) drug candidate.

| Property | Value | Reference |

| Molecular Weight | 390.33 g/mol | [3] |

| Formula | C19H14F4N4O | [3] |

| pEC50 | 7.5 | [4] |

| pKa | 3.3 | [4] |

In Vitro and In Vivo Pharmacokinetics

Comprehensive preclinical pharmacokinetic studies have been conducted on this compound in various species. The compound has demonstrated a promising profile with low clearance and high oral bioavailability.[4]

Table 1: In Vivo Pharmacokinetic Parameters of this compound

| Species | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Half-life (h) | Reference |

| Mouse | 7 | 1.7 | 76 | 1-7 | [4] |

| Rat | 16 | 1.0 | 50 | 1-7 | [4] |

| Dog | 12 | 1.1 | 59 | 1-7 | [4] |

| Cynomolgus Monkey | 2 | 1.4 | 81 | 1-7 | [4] |

Efficacy in a Preclinical Model of Psychosis

This compound has shown efficacy in the amphetamine-induced hyperlocomotion model in rats, a well-established preclinical model of psychosis.[4] The compound was able to reduce the hyperlocomotor response to psychostimulants.[4]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This model is a widely used behavioral assay to screen for antipsychotic potential. The protocol generally involves the following steps:

Figure 2: General workflow for the amphetamine-induced hyperlocomotion model.

Detailed Methodology:

-

Animals: Male Sprague-Dawley rats are typically used.[5]

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record animal movement.

-

Habituation: Prior to testing, rats are habituated to the testing chambers for a set period (e.g., 60 minutes) for several consecutive days to reduce novelty-induced activity.

-

Procedure:

-

On the test day, animals are placed in the locomotor activity chambers for a baseline recording period (e.g., 30 minutes).[5]

-

Following the baseline period, rats are administered this compound or vehicle via the appropriate route (e.g., oral gavage).

-

After a predetermined pretreatment time, rats are challenged with an injection of d-amphetamine (e.g., 1.5 mg/kg, intraperitoneally).

-

Locomotor activity is then recorded for a subsequent period (e.g., 90 minutes).[5]

-

-

Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks, which is indicative of locomotor activity. The data is typically analyzed using statistical methods such as ANOVA to compare the effects of this compound to the vehicle control group.

Clinical Development Landscape

While this compound is a preclinical candidate, Sosei Heptares, the developing company, has advanced a first-in-class GPR52 agonist, HTL0048149, into Phase I clinical trials for the treatment of schizophrenia. This indicates a commitment to exploring the therapeutic potential of this mechanism of action in humans. The Phase I trial is a randomized, double-blind, placebo-controlled study designed to assess the safety, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers. In March 2024, Sosei Heptares entered into a global collaboration and exclusive option-to-license agreement with Boehringer Ingelheim to develop and commercialize their GPR52 agonist portfolio.[1]

Conclusion

This compound is a promising preclinical candidate with a novel mechanism of action for the treatment of neuropsychiatric disorders. Its potent GPR52 agonism, favorable pharmacokinetic profile, and efficacy in a preclinical model of psychosis provide a strong rationale for its continued investigation. The progression of a related GPR52 agonist into clinical trials further validates this target. Future research will be crucial to fully elucidate the therapeutic potential of this compound and the broader class of GPR52 agonists for patients suffering from schizophrenia and other debilitating mental illnesses.

References

- 1. The effects of amphetamine on working memory and locomotor activity in adult rats administered risperidone early in life - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. imrpress.com [imrpress.com]

- 4. b-neuro.com [b-neuro.com]

- 5. An open field study of stereotyped locomotor activity in amphetamine-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NXE0041178, a GPR52 Agonist

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro characterization of NXE0041178 (also known as HTL0041178), a potent and selective agonist for the G protein-coupled receptor 52 (GPR52). The following protocols detail cell culture, functional assays for signal transduction, and data analysis relevant to the study of this compound.

Introduction

This compound is a novel, orally bioavailable small molecule agonist of the GPR52 receptor, a class A orphan GPCR. GPR52 is predominantly expressed in the central nervous system, particularly in the striatum and cortex. Its activation is linked to the Gs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This makes GPR52 a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. These protocols are designed to enable researchers to effectively study the cellular effects of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and other GPR52 agonists.

Table 1: In Vitro Potency of this compound (HTL0041178) in cAMP Assays

| Species | EC50 (nM) | Assay System | Reference |

| Human GPR52 | 27.5 | Recombinant functional assay | [1] |

| Rat GPR52 | 27.5 | Recombinant functional assay | [1] |

Table 2: Potency of Various GPR52 Agonists in cAMP Assays

| Compound | EC50 (nM) | Cell Line | Reference |

| Compound 17 | 21 | Not Specified | [2] |

| TP-024 (FTBMT) | Not Specified | Not Specified |

Signaling Pathway

Activation of GPR52 by an agonist like this compound initiates a signaling cascade through the Gs alpha subunit of its associated heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP can then activate downstream effectors such as Protein Kinase A (PKA). GPR52 can also recruit β-arrestin, which can mediate G protein-independent signaling and receptor desensitization.

Caption: GPR52 Signaling Pathway.

Experimental Protocols

Cell Culture

This protocol describes the general maintenance of HEK293 cells stably expressing human GPR52.

Materials:

-

HEK293 cells stably expressing human GPR52

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Selection antibiotic (e.g., Puromycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks and plates

Procedure:

-

Culture HEK293-hGPR52 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Include the appropriate selection antibiotic in the culture medium to maintain stable expression of the receptor.

-

For passaging, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the detached cells in fresh culture medium and re-seed them at the desired density.

-

Regularly monitor cell health and confluence.

cAMP Functional Assay (GloSensor™ Assay)

This protocol outlines a method to measure the increase in intracellular cAMP levels following stimulation with this compound using the GloSensor™ cAMP Assay.

Caption: Workflow for the GloSensor™ cAMP Assay.

Materials:

-

HEK293-hGPR52 cells

-

pGloSensor™-22F cAMP Plasmid

-

Transfection reagent

-

White, opaque 384-well plates

-

This compound

-

GloSensor™ cAMP Reagent

-

Luminometer

Procedure:

-

Seed HEK293-hGPR52 cells in a white, opaque 384-well plate at a density of approximately 5,000-10,000 cells per well.

-

Co-transfect the cells with the pGloSensor™-22F cAMP plasmid according to the manufacturer's protocol.

-

Incubate the cells for 24 hours to allow for receptor and biosensor expression.

-

Prepare a serial dilution of this compound in an appropriate assay buffer.

-

Add the diluted this compound to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Forskolin).

-

Incubate the plate at room temperature for 15-30 minutes.

-

Add the GloSensor™ cAMP Reagent to all wells.

-

Measure luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a method to measure the recruitment of β-arrestin to GPR52 upon stimulation with this compound using the PathHunter® β-Arrestin Assay.

Caption: Workflow for the PathHunter® β-Arrestin Assay.

Materials:

-

PathHunter® HEK293 hGPR52 β-Arrestin cell line

-

White, opaque 384-well plates

-

This compound

-

PathHunter® Detection Reagents

-

Chemiluminescent plate reader

Procedure:

-

Seed the PathHunter® HEK293 hGPR52 β-Arrestin cells in a white, opaque 384-well plate at the recommended density.

-

Incubate the cells for 24-48 hours.

-

Prepare a serial dilution of this compound in an appropriate assay buffer.

-

Add the diluted this compound to the wells.

-

Incubate the plate for 90 minutes at 37°C.

-

Add the PathHunter® detection reagents according to the manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the chemiluminescent signal using a plate reader.

-

Plot the signal against the logarithm of the agonist concentration and fit the data to determine the EC50 value for β-arrestin recruitment.

Disclaimer

These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult the manufacturer's instructions for all commercial kits and reagents.

References

Application Notes and Protocols for the In Vivo Use of NXE0041178 in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

NXE0041178 is a novel, orally bioavailable agonist of the G-protein coupled receptor 52 (GPR52), a promising therapeutic target for neuropsychiatric disorders such as schizophrenia.[1][2] Preclinical evaluation in rodent models is a critical step in characterizing the pharmacokinetic, pharmacodynamic, and efficacy profile of this compound. These application notes provide a comprehensive overview and detailed protocols for the in vivo use of this compound in mice and rats, based on available preclinical data.

Mechanism of Action

GPR52 is an orphan Gs-coupled receptor primarily expressed in the striatum. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade is believed to counteract dopamine D2 receptor signaling and potentiate dopamine D1 and NMDA receptor function.[3] By acting as an agonist, this compound is hypothesized to modulate this pathway, offering a potential therapeutic approach for psychotic disorders.[3]

Caption: GPR52 signaling pathway activated by this compound.

Data Presentation

Table 1: Physicochemical and ADME Properties of this compound

| Property | Value | Species | Reference |

| Molecular Weight (Da) | 390.3 | N/A | [4] |

| Polar Surface Area (Ų) | 59.8 | N/A | [4] |

| pKa (weakly basic) | 3.27 | N/A | [4] |

| Aqueous Kinetic Solubility (µM) | 493 | N/A | [4] |

| Unbound Fraction in Plasma (Fup) | 0.053 | Mouse | [4] |

| 0.090 | Rat | [4] | |

| Blood-to-Plasma Ratio (B-P) | 1.79 | Mouse | [4] |

| 1.88 | Rat | [4] | |

| Permeability | High | N/A | [1][4] |

| P-gp and BCRP Interaction | Little to none | N/A | [1][4] |

| Brain Exposure | Extensive | Rodent | [1][4] |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse | Rat | Reference |

| Route of Administration | IV and PO | IV and PO | [1][4] |

| Absorption | Well-absorbed | Well-absorbed | [1][4] |

| Clearance | Low | Low | [1][4] |

| Volume of Distribution | Moderate | Moderate | [1][4] |

| Terminal Half-life | Moderate | Moderate | [1][4] |

| Elimination Pathway | Primarily oxidative metabolism | Primarily oxidative metabolism | [1][4] |

| Renal/Biliary Excretion | Negligible | Negligible | [1][4] |

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Profiling in Rodents

This protocol outlines the methodology for determining the pharmacokinetic profile of this compound in mice and rats following intravenous (IV) and oral (PO) administration.

1. Animal Models:

-

Species: Male C57BL/6 mice or Sprague-Dawley rats.

-

Age: 8-10 weeks.

-

Housing: Standard laboratory conditions with ad libitum access to food and water.

2. Formulation:

-

Intravenous (IV) Formulation: Prepare a clear solution of this compound containing 10% DMAC, 10% Kolliphor HS15, and 80% (v/v) saline.[4]

-

Oral (PO) Formulation: A suspension in a vehicle such as 0.5% methylcellulose in water is suitable for oral gavage.

3. Dosing:

-

IV Administration: Administer via the tail vein at a dose of 1-2 mg/kg.

-

PO Administration: Administer via oral gavage at a dose of 5-10 mg/kg.

4. Sample Collection:

-

Collect blood samples (approximately 50-100 µL) via tail vein or saphenous vein puncture at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Process blood to plasma by centrifugation.

-

For brain penetration studies, euthanize animals at selected time points and collect brain tissue.[4]

-

Store all samples at -80°C until analysis.

5. Bioanalysis:

-

Quantify this compound concentrations in plasma and brain homogenates using a validated UPLC-MS/MS method.[4]

-

Prepare calibration standards and quality control samples in the corresponding matrix.

6. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC) using non-compartmental analysis with software such as Phoenix WinNonlin.

Caption: Experimental workflow for pharmacokinetic studies.

Protocol 2: Amphetamine-Induced Hyperlocomotion in Rats

This protocol describes a behavioral assay to evaluate the antipsychotic-like potential of this compound, based on its ability to attenuate d-amphetamine-induced hyperlocomotion. An unbound plasma concentration of 0.11 µM, corresponding to a free brain concentration of 0.04 µM, has been shown to be effective in this model.[4]

1. Animal Models:

-

Species: Male Sprague-Dawley or Wistar rats.

-

Weight: 200-250 g.

-

Acclimation: Acclimate animals to the testing room and open-field chambers for at least 60 minutes prior to testing.

2. Drug Administration:

-

Test Compound (this compound): Administer orally at various doses (e.g., 1, 3, 10 mg/kg) 60 minutes before the d-amphetamine challenge.

-

Vehicle Control: Administer the corresponding vehicle.

-

d-Amphetamine: Administer subcutaneously at a dose of 1-1.5 mg/kg.

3. Experimental Procedure:

-

Place individual rats in open-field activity chambers.

-

Allow for a 30-60 minute habituation period.

-

Administer vehicle or this compound.

-

60 minutes after test compound administration, administer d-amphetamine.

-

Immediately return the animals to the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes using an automated activity monitoring system.

4. Data Analysis:

-

Analyze locomotor activity data in time bins (e.g., 5-minute intervals).

-

Calculate the total distance traveled during the post-amphetamine period.

-

Compare the locomotor activity of this compound-treated groups to the vehicle-treated, amphetamine-challenged group using appropriate statistical tests (e.g., one-way ANOVA followed by post-hoc tests).

References

- 1. tandfonline.com [tandfonline.com]

- 2. Preclinical pharmacokinetics, metabolism, and disposition of this compound, a novel orally bioavailable agonist of the GPR52 receptor with potential for treatment of schizophrenia and related psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

Application Notes and Protocols for NXE0041178 in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of NXE0041178, a novel, orally bioavailable agonist of the G-protein-coupled receptor 52 (GPR52). The following sections detail the pharmacokinetic profile, and established protocols for in vivo animal studies, designed to guide researchers in their experimental design and execution.

Mechanism of Action

This compound is an agonist for the GPR52 receptor, a Gs-coupled G-protein-coupled receptor. Activation of GPR52 leads to an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade is understood to modulate dopaminergic pathways, specifically by counteracting dopamine D2 receptor signaling and promoting the activity of dopamine D1 and NMDA receptors.[1] This mechanism of action suggests therapeutic potential for neuropsychiatric disorders such as schizophrenia.[2][3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound across various preclinical species.

Table 1: In Vitro Metabolic Stability of this compound [4]

| Species | Liver Microsomes CLint (µL/min/mg protein) | Hepatocytes CLint (µL/min/million cells) |

| Mouse | < 25 | Not reported |

| Rat | < 25 | Quantifiable |

| Dog | < 25 | < 5 |

| Monkey | < 25 | < 5 |

| Human | < 25 | < 5 |

Table 2: Plasma Protein Binding of this compound [4]

| Species | Unbound Fraction (Fup) |

| Mouse | 0.053 |

| Rat | 0.090 |

| Dog | 0.071 |

| Monkey | 0.103 |

| Human | 0.051 |

Table 3: In Vivo Pharmacokinetic Parameters of this compound [4]

| Species | Dosing Route | Clearance (CL) | Volume of Distribution (Vd) | Terminal Half-life (t1/2) |

| Mouse | IV, PO | Low | Moderate | Moderate |

| Rat | IV, PO | Low | Moderate | Moderate |

| Monkey | IV, PO | Low | Moderate | Moderate |

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below.

Protocol 1: Oral Administration in Rodents

Objective: To assess the pharmacokinetic profile and efficacy of orally administered this compound in rodents.

Materials:

-

This compound

-

Vehicle solution: 1% w/v aqueous methylcellulose (400 cP) or a solution of 10% DMAC, 10% Kolliphor HS15, and 80% deionized water (v/v).[4]

-

Oral gavage needles

-

Appropriate animal strain (e.g., Sprague-Dawley rats, C57BL/6 mice)

Procedure:

-

Formulation Preparation: Prepare a homogenous suspension of this compound in 1% w/v aqueous methylcellulose or a clear solution in the DMAC/Kolliphor HS15/water vehicle.[4] The concentration should be calculated based on the desired dose and a dosing volume of 5 mL/kg.[4]

-

Animal Handling: Acclimatize animals to the experimental conditions. For pharmacokinetic studies, animals should be fasted overnight prior to dosing, with food reintroduced 4 hours post-dosing.[4]

-

Dosing: Administer the this compound formulation via oral gavage at a volume of 5 mL/kg.[4]

-

Sample Collection (Pharmacokinetics): Collect blood samples at predetermined time points post-dosing via an appropriate method (e.g., tail vein, saphenous vein). Process blood to obtain plasma and store at -80°C until analysis.

-

Behavioral Assessment (Efficacy): For efficacy studies, such as the amphetamine-stimulated hyperlocomotion model, administer this compound at a defined pre-treatment time before the amphetamine challenge.[4] Monitor and record locomotor activity using automated activity chambers. An unbound plasma concentration of 0.11 µM was found to be effective in a rat hyperlocomotion study.[4]

Protocol 2: Intravenous Administration in Rodents

Objective: To determine the intravenous pharmacokinetic parameters of this compound.

Materials:

-

This compound

-

Vehicle solution for acute IV dosing: 10% DMAC, 10% Kolliphor HS15, and 80% (v/v) saline.[4]

-

Vehicle solution for IV infusion (brain penetration study): 2% DMAC, 2% Kolliphor HS15, and 96% saline.[4]

-

Intravenous catheters

-

Syringes and infusion pumps

Procedure:

-